molecular formula C8H12N2 B2834198 1-Cyclopentylpyrazole CAS No. 62838-59-9

1-Cyclopentylpyrazole

Cat. No. B2834198
CAS RN: 62838-59-9
M. Wt: 136.198
InChI Key: JZSAQAFZTUPWAR-UHFFFAOYSA-N
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Description

1-Cyclopentylpyrazole is a compound with the molecular formula C8H12N2 and a molecular weight of 136.2 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two adjacent nitrogen atoms .

Scientific Research Applications

Cyclodehydration Reaction in Water Medium

  • Application: A novel method for generating a library of 1,5-diarylpyrazoles, including 1-cyclopentylpyrazole derivatives, was developed. This method is significant for drug discovery programs.
  • Reference: Singh, Saibaba, & Rao, 2005.

Conjugation with Organoruthenium Complexes

  • Application: 1,5-Diarylpyrazoles have been used in coupling with organoruthenium complexes to improve their physicochemical properties and bioavailability, particularly targeting cancer cells.
  • Reference: Stepanenko et al., 2011.

Synthesis and Characterization of Complexes

  • Application: The study of 1-(2-dimethylaminoethyl)-1H-pyrazole derivatives for potential use as anticancer and antimalarial agents.
  • Reference: Quirante et al., 2011.

Synthesis and Biological Activity

  • Application: Exploring the regioselectivity of 1,3-dipolar cycloadditions involving pyrazole derivatives and assessing their antimicrobial activity.
  • Reference: Zaki, Sayed, & Elroby, 2016.

Green Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones

  • Application: Developing an efficient and environmentally friendly synthesis method for 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a compound structurally related to 1-cyclopentylpyrazole.
  • Reference: Reddy & Jeong, 2013.

Synthesis of N-Acetyl Pyrazoline Derivatives

  • Application: Synthesizing pyrazoline derivatives with potential fungicidal and insecticidal activities for agricultural applications.
  • Reference: Zhao et al., 2008.

Synthesis and Molecular Docking

  • Application: Creating novel benzimidazole-pyrazoline hybrid molecules with potential anti-diabetic properties.
  • Reference: Ibraheem et al., 2020.

Future Directions

Pyrazole derivatives, including 1-Cyclopentylpyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

properties

IUPAC Name

1-cyclopentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-5-8(4-1)10-7-3-6-9-10/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAQAFZTUPWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpyrazole

Synthesis routes and methods I

Procedure details

A mixture of 1,1,3,3-tetramethoxy-propane (13.6 g, 83 mmol) and 1-cyclopentylhydrazine-2-carboxylic acid tert-butyl ester from Ex B18 (16.6 g, 83 mmol) in water (150 mL) was treated with conc HCl (21 mL, 252 mmol) and the resulting mixture was heated at reflux overnight. The reaction mixture was allowed to cool to RT and was extracted with ether. The extracts were washed with brine, dried over anhydrous MgSO4 and filtered. The filtrate was concentrated in vacuo to give 1-cyclopentyl-1H-pyrazole (8.0 g, 71% yield). 1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1 H), 7.43 (s, 1 H), 6.24 (s, 1 H), 4.68 (m, 1 H), 2.20-1.71 (m, 8 H); MS (ESI) m/z: 137.1 [M+H+]
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B18
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1,1,3,3-tetramethoxypropane (13.6 g, 83 mmol) and N2-cyclopentyl-N1-(tert-butoxycarbonyl)hydrazine (16.6 g, 83 mmol, see Ranatunge et al., J. Med. Chem. (2004), 47, p2180-2193) in water (150 mL) was treated with cone. HCl (21 mL, 252 mmol). The resulting mixture was heated at reflux overnight. The completed reaction mixture was extracted with ether and the extracts were washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo to give 1-cyclopentyl-1 H-pyrazole (8.0 g, 71% yield. 1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1 H), 7.43 (s, 1 H), 6.24 (s, 1 H), 4.68 (m, 1 H), 2.20-1.71 (m, 8 H). MS (ESI) m/z; 137.1 [M+H+].
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
I Almena, E Díz‐Barra, A De La Hoz… - Journal of …, 1998 - Wiley Online Library
The use of sodium hydrogen carbonate under solvent‐free conditions and microwave irradiation is by far the best method for N‐alkylating pyrazoles. The yields are good and the …
Number of citations: 42 onlinelibrary.wiley.com
IAE Díez-Barra, A de la Hoz, J Ruiz… - academia.edu
atom, the first one is generally limited to primary halides and to aromatic or heteroaromatic halides. The reason is that the alkylation reaction is carried out in basic media (on the …
Number of citations: 2 www.academia.edu

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